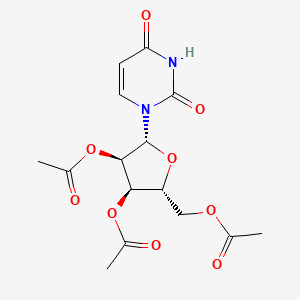

Uridine triacetate

Description

This compound, formerly known as vistonuridine, is an orally active prodrug of the naturally occurring nucleoside uridine. It is used for the treatment of hereditary orotic aciduria (Xuriden), or for the emergency treatment of fluorouracil or capecitabine overdose or toxicity (Vistogard). It is provided in the prodrug form as this compound as this form delivers 4- to 6-fold more uridine into the systemic circulation compared to equimolar doses of uridine itself. When used for the treatment or prevention of toxicity associated with fluorouracil and other antimetabolites, this compound is utilized for its ability to compete with 5-fluorouracil (5-FU) metabolites for incorporation into the genetic material of non-cancerous cells. It reduces toxicity and cell-death associated with two cytotoxic intermediates: 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP). Normally, FdUMP inhibits thymidylate synthase required for thymidine synthesis and DNA replication and repair while FUTP incorporates into RNA resulting in defective strands. As a result, these metabolites are associated with various unpleasant side effects such as neutropenia, mucositis, diarrhea, and hand–foot syndrome. Like many other neoplastic agents, these side effects limit the doses of 5-FU that can be administered, which also affects the efficacy for treatment. By pre-administering with uridine (as the prodrug this compound), higher doses of 5-FU can be given allowing for improved efficacy and a reduction in toxic side effects. It can also be used as a rescue therapy if severe side effects present within 96 hours after initiation of therapy. this compound is also used for the treatment of hereditary orotic aciduria, also known as uridine monophosphate synthase deficiency. This rare congenital autosomal recessive disorder of pyrimidine metabolism is caused by a defect in uridine monophosphate synthase (UMPS), a bifunctional enzyme that catalyzes the final two steps of the de novo pyrimidine biosynthetic pathway. As a result of UMPS deficiency, patients experience a systemic deficiency of pyrimidine nucleotides, accounting for most symptoms of the disease. Additionally, orotic acid from the de novo pyrimidine pathway that cannot be converted to UMP is excreted in the urine, accounting for the common name of the disorder, orotic aciduria. Furthermore, orotic acid crystals in the urine can cause episodes of obstructive uropathy. When administered as the prodrug this compound, uridine can be used by essentially all cells to make uridine nucleotides, which compensates for the genetic deficiency in synthesis in patients with hereditary orotic aciduria. When intracellular uridine nucleotides are restored into the normal range, overproduction of orotic acid is reduced by feedback inhibition, so that urinary excretion of orotic acid is also reduced.

This compound is a synthetic uridine pro-drug that is converted to uridine in vivo. Uridine, a pyrimidine nucleotide, has been used in a variety of diseases including depressive disorders and inherited myopathies. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2015 and has 5 investigational indications.

A uridine prodrug that is used in the treatment of hereditary orotic aciduria.

Properties

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O9/c1-7(18)23-6-10-12(24-8(2)19)13(25-9(3)20)14(26-10)17-5-4-11(21)16-15(17)22/h4-5,10,12-14H,6H2,1-3H3,(H,16,21,22)/t10-,12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFUWRKPQLGTGF-FMKGYKFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40961409 | |

| Record name | 2′,3′,5′-Tri-O-acetyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4105-38-8 | |

| Record name | 2′,3′,5′-Tri-O-acetyluridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4105-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine triacetate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004105388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine triacetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09144 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2′,3′,5′-Tri-O-acetyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uridine 2',3',5'-triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URIDINE TRIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WP61F175M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

uridine triacetate mechanism of action in pyrimidine salvage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine (B1682114) triacetate is a synthetic, acetylated prodrug of the endogenous nucleoside uridine. Its mechanism of action is centered on the pyrimidine (B1678525) salvage pathway, providing a crucial source of uridine to bypass metabolic blocks or to competitively inhibit cytotoxic antimetabolites. This document provides an in-depth technical overview of the pharmacokinetics, mechanisms of action, and the key experimental data supporting its clinical use in two distinct therapeutic areas: as an antidote for fluoropyrimidine overdose and for the treatment of the rare genetic disorder, hereditary orotic aciduria.

Introduction

Uridine is an essential nucleoside for the synthesis of RNA and plays a vital role in various metabolic processes, including the synthesis of glycogen (B147801) and glycoproteins. While most cells can synthesize pyrimidines de novo, the pyrimidine salvage pathway provides an alternative route, recycling bases and nucleosides from the degradation of DNA and RNA.[1] Uridine triacetate (2',3',5'-tri-O-acetyluridine) is an orally bioavailable prodrug designed to deliver high concentrations of uridine into systemic circulation.[2][3] Following oral administration, it is rapidly deacetylated by nonspecific esterases throughout the body to yield uridine.[4] This mechanism is pivotal to its therapeutic applications.

Pharmacokinetics and Metabolism

This compound's structure allows for enhanced absorption from the gastrointestinal tract compared to uridine itself. Once absorbed, it is converted to uridine, which is then transported into cells and enters the pyrimidine salvage pathway.

Pharmacokinetic Parameters

The pharmacokinetic profile of uridine following the administration of this compound has been characterized in multiple studies.

| Parameter | Value | Source(s) |

| Time to Peak Plasma (Tmax) | 2 to 3 hours | [4][5] |

| Elimination Half-life (t½) | 2 to 2.5 hours | [4][5] |

| Metabolism | Deacetylated by nonspecific esterases to uridine. | [4] |

| Food Effect | No significant impact on uridine pharmacokinetics. | [4] |

| Distribution | Crosses the blood-brain barrier. Taken up by cells via nucleoside transporters. | [5] |

| Excretion | Metabolized by normal pyrimidine catabolic pathways; also excreted renally. | [5] |

Metabolic Activation Pathway

The conversion of this compound to active nucleotides is a multi-step enzymatic process.

Mechanism of Action in Fluoropyrimidine Toxicity

This compound is an FDA-approved emergency treatment for overdose or severe early-onset toxicity from the chemotherapeutic agents 5-fluorouracil (B62378) (5-FU) or its oral prodrug, capecitabine (B1668275).[6][7]

Pathophysiology of 5-FU Toxicity

5-FU exerts its cytotoxic effects through its metabolites. One key metabolite, 5-fluorouridine (B13573) triphosphate (FUTP), is erroneously incorporated into RNA, leading to disruption of RNA synthesis and function. Another metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), inhibits thymidylate synthase, which blocks DNA synthesis and repair.[8]

Competitive Antagonism by Uridine

The uridine supplied by this compound enters the pyrimidine salvage pathway and is anabolized to uridine triphosphate (UTP).[1] This endogenous UTP acts as a direct biochemical antagonist, competing with the toxic FUTP for incorporation into RNA by RNA polymerases. By outcompeting FUTP, excess uridine prevents RNA damage and subsequent cell death in healthy tissues like the gastrointestinal mucosa and bone marrow.[9]

Clinical Efficacy Data

The approval of this compound for 5-FU toxicity was based on two open-label, expanded-access trials. The results demonstrated a significant survival benefit compared to a historical cohort that received supportive care only.

| Endpoint | This compound Cohort (n=135) | Historical Control Cohort (n=25) | Source(s) |

| Survival at 30 Days | 96% | 16% | [6][7] |

| Survival (Overdose Patients) | 97% | 16% | [8][10] |

| Resumption of Chemotherapy | 53 of 141 patients resumed chemotherapy in <30 days. | Not Applicable | [10] |

| Adverse Reactions (≥2%) | Frequency | Source(s) |

| Vomiting | 8.1% - 10% | [5][6] |

| Nausea | 4.6% - 5% | [5][6] |

| Diarrhea | 3.5% | [6][9] |

Mechanism of Action in Hereditary Orotic Aciduria

This compound is also the first FDA-approved treatment for hereditary orotic aciduria, a rare autosomal recessive disorder.[11]

Pathophysiology of Hereditary Orotic Aciduria

This disorder is caused by a deficiency in the bifunctional enzyme UMP synthase (UMPS), which catalyzes the final two steps of de novo pyrimidine synthesis: the conversion of orotic acid to orotidine (B106555) 5'-monophosphate (OMP) and the subsequent decarboxylation of OMP to uridine monophosphate (UMP). The enzyme deficiency leads to a buildup of orotic acid and a systemic inability to produce sufficient pyrimidine nucleotides, resulting in megaloblastic anemia, developmental delays, and failure to thrive.[11]

Bypassing the Metabolic Block

This compound provides an exogenous source of uridine. This uridine is taken up by cells and phosphorylated by uridine kinase (UCK) directly to UMP. This action effectively bypasses the genetic block in the de novo pathway, replenishing the intracellular pool of pyrimidine nucleotides required for RNA synthesis and other essential functions, thereby alleviating the clinical manifestations of the disease.

Key Experimental Protocols

Preclinical Mouse Model of 5-FU Overdose

This protocol is summarized from published preclinical studies that established the efficacy and treatment time window for this compound.[12][13]

-

Objective: To determine the efficacy of this compound in preventing mortality after a lethal dose of 5-FU.

-

Animal Model: Mice (specific strain often not detailed in summaries, but typically standard lab strains like BALB/c or C57BL/6).

-

Methodology:

-

A lethal dose of 5-FU (e.g., 300 mg/kg) is administered to cohorts of mice.[12]

-

A separate model mimicking impaired 5-FU clearance (simulating DPD deficiency) involves co-administering a standard dose of 5-FU (e.g., 100 mg/kg) with a DPD inhibitor like 5-ethynyluracil.[12]

-

Treatment cohorts receive this compound (e.g., 2000 mg/kg, orally) at varying time points post-5-FU administration (e.g., 4, 24, 48, 72, 96 hours).[12][13]

-

Control animals receive a vehicle solution.

-

Primary endpoint is survival over a set period (e.g., 30 days).

-

Secondary endpoints include monitoring for toxicity markers such as body weight changes, hematologic parameters (e.g., complete blood counts), and histological analysis of gastrointestinal tissue.[12]

-

-

Results Summary: Initiating this compound within 24 hours resulted in up to 90% survival. Efficacy progressively declined when treatment was initiated at later time points, with minimal benefit after 96 hours.[6][12]

Clinical Trials in 5-FU/Capecitabine Overexposure (e.g., NCT01432301)

This protocol is a composite based on the FDA review and publications of the two pivotal open-label, expanded-access trials.[10][14][15]

-

Objective: To evaluate the efficacy and safety of this compound for emergency treatment of 5-FU or capecitabine overdose or severe early-onset toxicity.

-

Study Design: Two single-arm, open-label, expanded-access trials. A historical control cohort was used for comparison.[10][16]

-

Patient Population: Adult and pediatric patients who experienced a fluoropyrimidine overdose or exhibited severe/life-threatening toxicities (e.g., cardiac, CNS, severe gastrointestinal toxicity, neutropenia) within 96 hours of last drug administration.[14][15]

-

Intervention:

-

Primary Efficacy Endpoint: Survival at 30 days or survival until resumption of chemotherapy if prior to 30 days.[14]

-

Data Collection: Demographics, details of the overexposure, adverse events, and survival status were collected. Patients were followed for 30 days.[15]

Clinical Trial in Hereditary Orotic Aciduria

This protocol is based on the single-arm trial that supported the FDA approval of this compound for this indication.[11][17]

-

Objective: To evaluate the efficacy and safety of this compound as a uridine replacement therapy.

-

Study Design: A single-arm, open-label study consisting of a 6-week main study and a 6-month extension.[11]

-

Patient Population: 4 patients aged 3-19 years with a confirmed diagnosis of hereditary orotic aciduria.[11]

-

Intervention: this compound starting at 60 mg/kg once daily, with potential escalation.[11][17]

-

Efficacy Endpoints:

-

Data Collection: Hematologic labs, vital signs, physical exams, and urine orotic acid levels were measured at baseline and throughout the study. Plasma uridine levels were also evaluated.[17]

Biochemical Assay: Uridine-Cytidine Kinase (UCK) Activity

This protocol describes a method to measure the activity of UCK, a key enzyme in the pyrimidine salvage pathway that phosphorylates uridine to UMP. This is relevant for understanding the rate-limiting steps of uridine activation.[18][19]

-

Principle: The kinase reaction uses ATP to phosphorylate uridine, producing ADP. The amount of ADP produced over time is proportional to the enzyme's activity and can be measured using a commercial luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Methodology:

-

Recombinant human UCK enzyme (e.g., UCK1 or UCK2) is purified.

-

The enzyme is dispensed into a multi-well plate (e.g., 384-well) with a buffer solution.

-

A substrate/ATP mix is added to initiate the reaction. This mix contains a fixed concentration of ATP (e.g., 100 µM) and varying concentrations of the uridine substrate to determine kinetic parameters.[18]

-

The reaction proceeds at a controlled temperature (e.g., 37°C) for a set time course (e.g., measurements at 0, 60, 120, and 180 minutes).[18]

-

At each time point, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.

-

A "Kinase Detection Reagent" is then added, which uses the newly formed ADP to catalyze a reaction that produces light (luciferase-based).

-

Luminescence is measured with a plate reader.

-

The light signal is converted to the amount of ADP produced using a standard curve.

-

Kinetic parameters (KM and Vmax) can be calculated from the reaction rates at different substrate concentrations.[18]

-

References

- 1. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: An Antidote to Life-Threatening 5-Fluorouracil and Capecitabine Toxicity [jhoponline.com]

- 7. FDA Approval: this compound for the Treatment of Patients Following Fluorouracil or Capecitabine Overdose or Exhibiting Early-Onset Severe Toxicities Following Administration of These Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.mdedge.com [cdn.mdedge.com]

- 9. Case report: this compound in the management of delayed onset 5-fluorouracil toxicity: A case report and review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Emergency use of this compound for the prevention and treatment of life-threatening 5-fluorouracil and capecitabine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. secure.medicalletter.org [secure.medicalletter.org]

- 12. asco.org [asco.org]

- 13. Prompt treatment with this compound improves survival and reduces toxicity due to fluorouracil and capecitabine overdose or dihydropyrimidine dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. england.nhs.uk [england.nhs.uk]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. Characterization of uridine-cytidine kinase like-1 nucleoside kinase activity and its role in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Uridine Triacetate: A Comprehensive Technical Guide on its Role as a Uridine Prodrug and Metabolic Fate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine (B1682114) triacetate is a synthetic, orally bioavailable prodrug of the endogenous nucleoside uridine.[1] It is a critical therapeutic agent approved for two distinct indications: the emergency treatment of 5-fluorouracil (B62378) (5-FU) or capecitabine (B1668275) overdose and severe toxicity, and for the chronic management of hereditary orotic aciduria, a rare genetic disorder of pyrimidine (B1678525) metabolism.[1][2] This technical guide provides an in-depth analysis of uridine triacetate's mechanism of action, its metabolic conversion to uridine, and the subsequent metabolic pathways. It summarizes key quantitative data from clinical and pharmacokinetic studies, details the experimental protocols for its analysis, and provides visual representations of its metabolic fate and related experimental workflows.

Introduction

Uridine, a pyrimidine nucleoside, is a fundamental component of RNA and a precursor for the synthesis of other essential pyrimidine nucleotides.[1] However, its clinical utility is hampered by poor oral bioavailability.[3] this compound, a tri-acetylated form of uridine, overcomes this limitation by enhancing its lipophilicity and absorption, delivering significantly higher systemic concentrations of uridine compared to equimolar doses of uridine itself.[2][3]

Mechanism of Action

This compound functions as a prodrug, undergoing rapid and extensive deacetylation by nonspecific esterases present in the gastrointestinal tract and blood to release uridine into the systemic circulation.[2][3] The therapeutic effects of this compound are therefore attributable to the pharmacological actions of uridine.

Antidote to 5-Fluorouracil and Capecitabine Toxicity

In the context of 5-FU or capecitabine (a prodrug of 5-FU) toxicity, the mechanism of action is competitive antagonism. 5-FU is metabolized to several active, cytotoxic compounds, including fluorouridine triphosphate (FUTP) and fluorodeoxyuridine monophosphate (FdUMP). FUTP is incorporated into RNA, leading to disruption of RNA synthesis and function, while FdUMP inhibits thymidylate synthase, an enzyme critical for DNA synthesis and repair.[2]

Uridine, derived from this compound, is anabolized to uridine triphosphate (UTP).[3] UTP competes with FUTP for incorporation into RNA, thereby mitigating the RNA-directed cytotoxicity of 5-FU.[3] By providing an excess of uridine, this compound helps to replenish the cellular pool of pyrimidine nucleotides, counteracting the toxic effects of 5-FU on healthy tissues.

Treatment of Hereditary Orotic Aciduria

Hereditary orotic aciduria is a rare autosomal recessive disorder caused by a deficiency in the enzyme uridine monophosphate (UMP) synthase. This deficiency leads to a buildup of orotic acid and a deficiency in pyrimidine nucleotides. This compound serves as a replacement therapy, providing an exogenous source of uridine to bypass the enzymatic defect and allow for the synthesis of essential pyrimidine nucleotides.

Metabolic Fate of this compound

The metabolic journey of this compound begins with its oral administration and culminates in the integration of its uridine moiety into various cellular pathways.

Absorption and Conversion to Uridine

Following oral administration, this compound is absorbed from the gastrointestinal tract. It is then rapidly and completely deacetylated by nonspecific esterases to yield uridine and acetate.[2] This conversion is so efficient that this compound itself is not detected in the systemic circulation.[4]

Uridine Metabolism and UTP Synthesis

Once in the circulation, uridine is taken up by cells via nucleoside transporters. Inside the cell, uridine can enter two main metabolic pathways for the synthesis of UTP: the salvage pathway and, to a lesser extent, contributing to the de novo synthesis pathway.

-

Salvage Pathway: This is the primary route for the utilization of exogenous uridine. Uridine is phosphorylated by uridine kinase to form uridine monophosphate (UMP). UMP is then sequentially phosphorylated by UMP-CMP kinase and nucleoside diphosphate (B83284) kinase to yield uridine diphosphate (UDP) and finally uridine triphosphate (UTP).[5][6]

-

De Novo Pyrimidine Synthesis: While uridine from this compound primarily feeds into the salvage pathway, the cellular pyrimidine pool is also maintained by de novo synthesis from precursors like carbamoyl (B1232498) phosphate (B84403) and aspartate.[7][8]

The resulting UTP is a crucial precursor for RNA synthesis and can be converted to cytidine (B196190) triphosphate (CTP), another essential pyrimidine nucleotide.[6]

Quantitative Data

The following tables summarize the key quantitative data from pharmacokinetic and clinical studies of this compound.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) of Uridine | 2-3 hours | [2] |

| Elimination Half-life of Uridine | 2-2.5 hours | [2] |

| Bioavailability Enhancement (vs. Uridine) | 4- to 6-fold higher systemic uridine exposure | [2][3] |

| Effect of Food | No clinically significant effect on uridine pharmacokinetics | [4] |

Table 2: Efficacy of this compound in 5-FU/Capecitabine Overdose and Toxicity (from pivotal open-label trials)

| Efficacy Outcome | Patient Group | Result | Reference(s) |

| Overall Survival at 30 days | All treated patients (n=135) | 96% | [3] |

| Survival at 30 days | Patients with 5-FU overdose (n=117) | 97% | [9] |

| Survival at 30 days | Patients with severe toxicity (n=18) | 89% | [9] |

| Survival in Historical Control (supportive care only) | 5-FU overdose patients (n=25) | 16% | [3] |

| Survival in patients treated within 96 hours of toxicity onset | Early-onset toxicity (n=18) | 100% | [3] |

| Survival in patients treated after 96 hours of toxicity onset | Early-onset toxicity (n=8) | 38% | [3] |

| Resumption of Chemotherapy within 30 days | Patients with a cancer diagnosis (n=141) | 38% (mean time: 19.6 days) | [3][10] |

Table 3: Safety Profile of this compound (Adverse Reactions in >2% of patients)

| Adverse Reaction | Incidence | Reference(s) |

| Vomiting | 8.1% - 10% | [2][3] |

| Nausea | 4.6% - 5% | [2][3] |

| Diarrhea | 3.5% | [3][10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of protocols used for the analysis of uridine in biological matrices.

Quantification of Uridine in Human Plasma by HPLC-UV

This method is suitable for pharmacokinetic studies.

-

Sample Preparation (Protein Precipitation):

-

To 200 µL of human plasma, add an internal standard (e.g., amoxicillin).

-

Add 20 µL of perchloric acid to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Collect the supernatant for analysis.[9]

-

-

Chromatographic Conditions:

-

Validation Parameters:

Quantification of Uridine in Human Plasma by LC-MS/MS

This method offers higher sensitivity and specificity.

-

Sample Preparation (Protein Precipitation):

-

Spike human plasma samples with a stable isotope-labeled internal standard for uridine.

-

Perform protein precipitation using an organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the precipitated proteins.

-

Analyze the supernatant.[5]

-

-

Surrogate Matrix Approach:

-

Due to the presence of endogenous uridine, a surrogate matrix (e.g., bovine serum albumin solution) is used to prepare calibration standards and quality control samples. Parallelism between the surrogate and authentic matrix (human plasma) must be demonstrated.[5]

-

-

Chromatographic and Mass Spectrometric Conditions:

-

Specific column, mobile phase, and gradient conditions are optimized for the separation of uridine.

-

Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode for high selectivity.

-

-

Validation Parameters:

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound.

Caption: Metabolic pathway of this compound to uridine and UTP.

Caption: Experimental workflow for uridine quantification in plasma.

Caption: Competitive antagonism of 5-FU toxicity by uridine.

Conclusion

This compound is a well-characterized and effective prodrug of uridine, addressing the limitations of uridine's poor oral bioavailability. Its rapid conversion to uridine allows for the efficient replenishment of cellular uridine pools, providing a critical mechanism for the reversal of 5-FU and capecitabine toxicity and for the management of hereditary orotic aciduria. The quantitative data from clinical trials robustly support its efficacy and safety in its approved indications. The detailed experimental protocols for its analysis provide a foundation for further research and clinical monitoring. The continued study of this compound and its metabolic effects holds promise for optimizing its therapeutic use and exploring potential new applications.

References

- 1. Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Uniform solid-phase extraction procedure for toxicological drug screening in serum and urine by HPLC with photodiode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Emergency use of this compound for the prevention and treatment of life‐threatening 5‐fluorouracil and capecitabine toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ichgcp.net [ichgcp.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Solid Phase Extraction Guide | Thermo Fisher Scientific - ID [thermofisher.com]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Uridine Triacetate in the Management of Hereditary Orotic Aciduria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hereditary orotic aciduria (HOA) is a rare autosomal recessive disorder of pyrimidine (B1678525) metabolism caused by a deficiency of the bifunctional enzyme uridine (B1682114) monophosphate synthase (UMPS). This deficiency leads to the accumulation of orotic acid and a systemic deficit of pyrimidine nucleotides, resulting in a range of clinical manifestations including megaloblastic anemia, failure to thrive, and developmental delays. Uridine triacetate, a prodrug of uridine, serves as a replacement therapy to bypass the enzymatic defect in UMPS. This technical guide provides an in-depth overview of the role of this compound in the treatment of HOA, including its mechanism of action, clinical efficacy, and the methodologies for diagnosis and therapeutic monitoring.

Introduction to Hereditary Orotic Aciduria

Hereditary orotic aciduria is a rare inborn error of metabolism with an estimated birth prevalence of less than 1 in 1,000,000.[1][2] The disorder is caused by mutations in the UMPS gene, located on chromosome 3q13, which encodes the uridine monophosphate synthase enzyme.[3][4] UMPS is a bifunctional protein possessing two enzymatic activities: orotate (B1227488) phosphoribosyltransferase (OPRT) and orotidine-5'-monophosphate (OMP) decarboxylase.[3][5] These two activities catalyze the final two steps of the de novo pyrimidine synthesis pathway, converting orotic acid to OMP and then OMP to uridine monophosphate (UMP).[3]

A deficiency in UMPS activity leads to two primary pathological consequences:

-

Accumulation of Orotic Acid: The blockage of the pyrimidine synthesis pathway results in a massive buildup of the precursor, orotic acid. This leads to excessive excretion of orotic acid in the urine (orotic aciduria), which can cause crystalluria and obstructive uropathy.[5][6]

-

Pyrimidine Nucleotide Deficiency: The inability to synthesize UMP, a precursor for all other pyrimidine nucleotides (cytidine triphosphate - CTP, and thymidine (B127349) triphosphate - TTP), results in a systemic deficiency of these essential building blocks for DNA and RNA synthesis. This deficiency is particularly detrimental to rapidly dividing cells, such as those in the bone marrow, leading to megaloblastic anemia that is unresponsive to vitamin B12 or folic acid.[3][5]

The clinical presentation of HOA typically includes failure to thrive, developmental delays, and hematologic abnormalities.[1][2]

This compound: Mechanism of Action

This compound is an acetylated prodrug of uridine.[7] Following oral administration, it is deacetylated by nonspecific esterases present throughout the body to release uridine into the circulation.[6][8] This orally administered uridine provides an exogenous source of pyrimidine precursors, effectively bypassing the deficient UMPS enzyme.[7]

The therapeutic action of this compound is twofold:

-

Correction of Pyrimidine Deficiency: The released uridine is taken up by cells and converted to UMP by the enzyme uridine kinase. This UMP can then be utilized to synthesize other pyrimidine nucleotides, thereby restoring the intracellular pyrimidine pool. This replenishment of pyrimidine nucleotides supports normal DNA and RNA synthesis, leading to the resolution of hematologic abnormalities and supporting normal growth and development.[6]

-

Reduction of Orotic Acid Production: The restoration of intracellular uridine nucleotide levels provides a feedback inhibition signal to the de novo pyrimidine synthesis pathway, specifically at the level of carbamoyl (B1232498) phosphate (B84403) synthetase II (CPS II), the rate-limiting enzyme.[9] This feedback mechanism downregulates the production of orotic acid, leading to a significant reduction in its urinary excretion and mitigating the risk of associated complications.[6]

Clinical Efficacy of this compound

The efficacy of this compound for the treatment of hereditary orotic aciduria was evaluated in a single-arm, open-label clinical trial (NCT02110147) involving four patients aged 3 to 19 years.[1][6][10] The starting dose was 60 mg/kg once daily, which could be increased to 120 mg/kg once daily based on clinical and biochemical response.[1][11]

Data Presentation

The following tables summarize the key efficacy data from the pivotal clinical trial.

Table 1: Patient Demographics and Dosing Information

| Patient ID | Age (years) | Baseline Treatment | This compound Starting Dose | This compound Maintenance Dose |

| 1 | 3 | Uridine | 60 mg/kg/day | 120 mg/kg/day |

| 2 | 9 | Uridine | 60 mg/kg/day | 60 mg/kg/day |

| 3 | 19 | Uridine | 60 mg/kg/day | 120 mg/kg/day |

| 4 | 5 | Treatment-naïve | 60 mg/kg/day | 120 mg/kg/day |

Table 2: Hematologic Parameters - Baseline and 6-Month Follow-up

| Patient ID | Hematologic Parameter | Baseline | 6 Months | Outcome |

| 1 | Neutrophil Count (x10⁹/L) | 0.9 | 1.5 | Improved |

| 2 | White Blood Cell (WBC) Count (x10⁹/L) | 4.5 | 5.0 | Stable |

| 3 | Mean Corpuscular Volume (MCV) (fL) | 102 | 98 | Improved |

| 4 | Mean Corpuscular Volume (MCV) (fL) | 105 | 103 | Stable |

| Normal ranges: Neutrophil Count: 1.5-8.0 x10⁹/L, WBC Count: 4.5-11.0 x10⁹/L, MCV: 80-100 fL.[2][12][13][14][15] |

Table 3: Urinary Orotic Acid Levels - Baseline and 6-Month Follow-up

| Patient ID | Baseline Urinary Orotic Acid (mmol/mol creatinine) | 6 Months Urinary Orotic Acid (mmol/mol creatinine) | Outcome |

| 1 | 1.8 | 1.2 | Stable (within near normal range) |

| 2 | 1.5 | 1.0 | Stable (within near normal range) |

| 3 | 2.0 | 1.4 | Stable (within near normal range) |

| 4 | >100 | 2.5 | Significantly Improved |

| Normal range for urinary orotic acid is typically <1.4 mmol/mol creatinine (B1669602) in children and adults.[8][16] |

After 6 months of treatment, hematologic parameters either improved or remained stable in all four patients.[10] Notably, urinary orotic acid levels remained stable and within or near the normal range in all patients.[1][10] In addition, weight and height growth either improved or remained stable in the pediatric patients.[1] No adverse effects of this compound were reported in this trial.[10][11]

Experimental Protocols

Accurate diagnosis and consistent monitoring are crucial for the effective management of hereditary orotic aciduria. The following sections detail the methodologies for key diagnostic and monitoring experiments.

Diagnosis of Hereditary Orotic Aciduria

This method offers high sensitivity and specificity for the quantification of orotic acid in urine.[7][17]

-

Principle: Stable isotope-labeled orotic acid is used as an internal standard. Urine samples are diluted and directly injected into the LC-MS/MS system. Orotic acid and the internal standard are separated by liquid chromatography and detected by tandem mass spectrometry based on their specific mass-to-charge ratios.

-

Sample Preparation:

-

Collect a random urine sample in a sterile container.

-

Centrifuge the urine sample to remove any particulate matter.

-

Dilute the urine supernatant 1:20 with a solution containing the isotopically labeled internal standard (e.g., [1,3-¹⁵N₂]-orotic acid).[7]

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Utilize a C8 or similar reversed-phase column. An isocratic mobile phase of acetonitrile (B52724) and water with a small percentage of formic acid is commonly used.[18]

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for orotic acid (e.g., m/z 155 -> 111) and the internal standard.[7]

-

-

Data Analysis:

-

Generate a calibration curve using standards of known orotic acid concentrations.

-

Calculate the concentration of orotic acid in the urine sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Normalize the orotic acid concentration to the urinary creatinine concentration to account for variations in urine dilution. The result is typically expressed as mmol of orotic acid per mol of creatinine.

-

This assay directly measures the functional activity of the UMPS enzyme in patient cells.

-

Principle: The activity of the OPRT and OMP decarboxylase components of UMPS can be measured spectrophotometrically by monitoring the consumption of the substrate or the formation of the product. A common method involves a coupled enzyme assay.

-

Sample Preparation:

-

Collect a whole blood sample in a heparinized tube.

-

Isolate erythrocytes by centrifugation and wash with a saline solution.

-

Lyse the erythrocytes to release the cellular contents, including the UMPS enzyme.

-

-

Assay Protocol (Spectrophotometric):

-

Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), magnesium chloride (a cofactor), and the substrates for the UMPS enzyme (orotic acid and phosphoribosyl pyrophosphate - PRPP).

-

Initiate the reaction by adding the erythrocyte lysate.

-

Incubate the reaction at a controlled temperature (e.g., 37°C).

-

Monitor the decrease in absorbance at a specific wavelength corresponding to the consumption of orotic acid or the increase in absorbance corresponding to the formation of UMP. For instance, the consumption of orotate can be monitored at 295 nm.[19]

-

-

Data Analysis:

-

Calculate the rate of change in absorbance over time.

-

Use the molar extinction coefficient of the substrate or product to convert the rate of absorbance change into the rate of enzyme activity (e.g., in nmol/h/mg of protein).

-

Compare the patient's enzyme activity to that of healthy controls. A significant reduction in UMPS activity is indicative of hereditary orotic aciduria.

-

Molecular genetic testing provides a definitive diagnosis by identifying pathogenic variants in the UMPS gene.

-

Principle: DNA is extracted from the patient's blood, and the coding regions and exon-intron boundaries of the UMPS gene are sequenced to identify any mutations.

-

Methodology (Sanger Sequencing):

-

DNA Extraction: Extract genomic DNA from a whole blood sample using a commercially available kit.

-

PCR Amplification: Design primers to amplify the exons and flanking intronic regions of the UMPS gene. Perform polymerase chain reaction (PCR) to generate a sufficient amount of DNA for sequencing.

-

Sequencing Reaction: Perform Sanger sequencing using fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).

-

Capillary Electrophoresis: Separate the resulting DNA fragments by size using capillary electrophoresis.

-

Sequence Analysis: Analyze the sequencing data to identify any deviations from the reference sequence of the UMPS gene.

-

-

Methodology (Next-Generation Sequencing - NGS):

-

Library Preparation: Prepare a DNA library from the patient's genomic DNA.

-

Targeted Gene Panel: Use a targeted gene panel that includes the UMPS gene and other genes associated with inborn errors of metabolism.[4][20][21][22][23]

-

Sequencing: Perform high-throughput sequencing on an NGS platform.

-

Bioinformatic Analysis: Align the sequencing reads to the human reference genome and call variants in the UMPS gene.

-

-

Interpretation: Identified variants are classified as pathogenic, likely pathogenic, of uncertain significance, likely benign, or benign based on established guidelines. The identification of two pathogenic or likely pathogenic variants in trans (one on each allele) confirms the diagnosis of hereditary orotic aciduria.

Monitoring Treatment with this compound

Regular monitoring is essential to ensure the adequacy of this compound therapy and to adjust the dosage as needed.

-

Urinary Orotic Acid Levels:

-

Frequency: Monitor every 3-6 months, or more frequently if there are changes in clinical status or dosage.

-

Methodology: Use the LC-MS/MS method described in section 4.1.1.

-

Target: The goal is to maintain urinary orotic acid levels within the normal range.

-

-

Hematologic Parameters:

-

Frequency: Monitor complete blood count (CBC) with differential every 3-6 months.

-

Parameters: Pay close attention to hemoglobin, hematocrit, mean corpuscular volume (MCV), white blood cell count, and neutrophil count.

-

Target: The aim is to maintain all hematologic parameters within the age-appropriate normal ranges.

-

-

Growth and Development:

-

Frequency: Monitor height and weight at regular pediatric check-ups.

-

Parameters: Plot growth on standardized growth charts.

-

Target: The goal is to achieve and maintain a normal growth trajectory.

-

-

Clinical Assessment:

-

Frequency: Regular clinical evaluations to assess for any signs or symptoms of the disease, such as developmental progress and the absence of urinary tract issues.

-

Conclusion

This compound is a safe and effective replacement therapy for hereditary orotic aciduria. By providing an exogenous source of uridine, it successfully bypasses the deficient UMPS enzyme, leading to the correction of pyrimidine deficiency and the suppression of orotic acid overproduction. This results in the normalization of hematologic parameters, a significant reduction in urinary orotic acid excretion, and the promotion of normal growth and development. The diagnosis and management of hereditary orotic aciduria rely on a combination of clinical evaluation, biochemical testing, and genetic analysis. The detailed experimental protocols provided in this guide offer a framework for the accurate diagnosis and consistent monitoring of patients on this compound therapy, which is crucial for optimizing clinical outcomes in this rare metabolic disorder.

References

- 1. Determination of orotic acid in children's urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Haematology reference ranges [gloshospitals.nhs.uk]

- 3. Development of an assay to simultaneously measure orotic acid, amino acids, and acylcarnitines in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted Next Generation Sequencing in Patients with Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. deepdyve.com [deepdyve.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Rapid determination of orotic acid in urine by a fast liquid chromatography/tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Orotic Acid, Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 9. d-nb.info [d-nb.info]

- 10. secure.medicalletter.org [secure.medicalletter.org]

- 11. This compound: Uses, Side Effects, Dosage [medicinenet.com]

- 12. Table 1, Complete blood count - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. parentprojectmd.org [parentprojectmd.org]

- 14. Laboratory Values | NBME [nbme.org]

- 15. Pediatric Reference Ranges [healthcare.uiowa.edu]

- 16. lhsc.on.ca [lhsc.on.ca]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Targeted next generation sequencing in patients with inborn errors of metabolism [diposit.ub.edu]

- 21. Metaboseq Gene Sequencing Panel | Inborn Errors of Metabolism Diagnostic Testing Program [cincinnatichildrens.org]

- 22. sheffieldchildrens.nhs.uk [sheffieldchildrens.nhs.uk]

- 23. Utility of Gene Panels for the Diagnosis of Inborn Errors of Metabolism in a Metabolic Reference Center - PMC [pmc.ncbi.nlm.nih.gov]

Uridine Triacetate: A Technical Guide to its Effects on Cellular RNA and DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine (B1682114) triacetate is a synthetic, orally bioavailable prodrug of the naturally occurring nucleoside, uridine.[1] Upon administration, it is rapidly deacetylated by nonspecific esterases in the blood to yield uridine.[2] This guide provides an in-depth technical overview of the core mechanism of action of uridine triacetate and its subsequent effects on cellular RNA and DNA synthesis. The primary clinical application of this compound is as an emergency treatment for toxicity caused by the chemotherapeutic agents 5-fluorouracil (B62378) (5-FU) or its prodrug, capecitabine (B1668275).[3][4] Therefore, its impact on nucleic acid synthesis is most prominently understood in the context of rescuing cells from fluoropyrimidine-induced damage.

Mechanism of Action: A Tale of Two Pathways

The cytotoxic effects of 5-FU stem from its metabolism into two primary active molecules: fluorouridine triphosphate (FUTP) and fluorodeoxyuridine monophosphate (FdUMP). This compound's therapeutic effect is centered on mitigating the damage caused by these metabolites through two distinct mechanisms impacting RNA and DNA synthesis respectively.

Competitive Inhibition of RNA Synthesis

The primary mechanism by which this compound rescues cells from 5-FU toxicity is through the competitive inhibition of FUTP incorporation into RNA.[4] Once this compound is converted to uridine, it enters the pyrimidine (B1678525) salvage pathway and is phosphorylated to uridine triphosphate (UTP).[2] This surge in intracellular UTP levels creates a competitive environment where UTP outcompetes FUTP for incorporation into newly synthesized RNA by RNA polymerases.[3][5] By preventing the incorporation of the fraudulent nucleotide FUTP, this compound preserves the integrity and normal function of RNA, thus averting RNA-mediated cytotoxicity.[4]

Indirect Support of DNA Synthesis

The second active metabolite of 5-FU, FdUMP, is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, an essential component of DNA.[6] Inhibition of TS leads to a depletion of the deoxythymidine triphosphate (dTTP) pool, which in turn disrupts DNA replication and repair, leading to what is known as a "thymineless death."[6]

This compound administration helps to indirectly alleviate this by replenishing the cellular pool of pyrimidines.[1] The exogenous uridine can be converted to other pyrimidine nucleotides, which can then enter the pathways that produce deoxyuridine monophosphate (dUMP), the substrate for thymidylate synthase. While uridine itself does not directly reverse the inhibition of thymidylate synthase, by increasing the overall pyrimidine nucleotide pool, it can help to maintain a more balanced supply of precursors for DNA synthesis.

Quantitative Data

Direct quantitative data on the effect of this compound alone on cellular RNA and DNA synthesis is limited in publicly available literature. The majority of clinical and preclinical studies have focused on its efficacy in the context of 5-FU or capecitabine overdose. The primary endpoint in these studies is typically patient survival.

However, some studies on uridine supplementation provide insights into its metabolic effects. For instance, the addition of uridine to culture medium has been shown to decrease the rate of de novo pyrimidine nucleotide biosynthesis by approximately 70%, as measured by the incorporation of 14CO2.[7] This suggests a feedback inhibition mechanism where the presence of exogenous uridine signals the cell to downregulate its own production of pyrimidines.

The following tables summarize the available quantitative data, primarily from clinical trials of this compound in the setting of fluoropyrimidine toxicity.

Table 1: Clinical Efficacy of this compound in Fluoropyrimidine Toxicity

| Parameter | This compound Treatment Group | Historical Control (Supportive Care Only) | Reference |

| Survival Rate (Overall) | 96% (137/142 patients) | 16% (4/25 patients) | |

| Survival in Patients with Early-Onset Toxicity (treated within 96 hours) | 100% (18/18 patients) | Not Available | |

| Survival in Patients with Early-Onset Toxicity (treated after 96 hours) | 38% (3/8 patients) | Not Available | |

| Resumption of Chemotherapy within 30 days | 34% | Not Applicable | [3] |

Table 2: Pharmacokinetic Parameters of Uridine Following this compound Administration

| Parameter | Value | Reference |

| Time to Maximum Plasma Concentration (Tmax) | 2-3 hours | [2] |

| Bioavailability compared to oral uridine | 4- to 6-fold higher | [8] |

Experimental Protocols

Protocol: Measurement of Nascent RNA Synthesis via 5-Bromouridine (BrU) Labeling and Immunoprecipitation

Objective: To quantify the rate of new RNA synthesis in cells treated with this compound.

Materials:

-

Cell culture medium and supplements

-

This compound solution

-

5-Bromouridine (BrU)

-

RNA isolation kit

-

Anti-BrdU antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

RT-qPCR reagents

Procedure:

-

Cell Culture: Plate cells at a desired density and allow them to adhere and grow for 24-48 hours.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified period. Include a vehicle-only control group.

-

BrU Labeling: Add 2 mM 5-Bromouridine (BrU) to the cell culture medium and incubate for 1 hour to label newly synthesized RNA.[9]

-

RNA Isolation: Harvest the cells and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

-

Immunoprecipitation of BrU-labeled RNA:

-

Incubate the isolated RNA with an anti-BrdU antibody to specifically bind to the BrU-labeled RNA.

-

Add Protein A/G magnetic beads to the RNA-antibody mixture to capture the complex.

-

Wash the beads several times to remove non-specifically bound RNA.

-

Elute the BrU-labeled RNA from the beads.

-

-

Quantification:

-

Reverse transcribe the eluted BrU-labeled RNA into cDNA.

-

Perform quantitative PCR (qPCR) using primers for specific genes of interest to determine their relative abundance in the newly synthesized RNA pool.

-

Alternatively, the entire population of BrU-labeled RNA can be subjected to next-generation sequencing for a transcriptome-wide analysis of RNA synthesis.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and logical relationships involved in the action of this compound.

Caption: Mechanism of this compound in 5-FU Toxicity Rescue.

Caption: Experimental Workflow for Measuring Nascent RNA Synthesis.

Caption: this compound Integration into Pyrimidine Metabolism.

Conclusion

This compound exerts its primary effect on RNA synthesis by competitively inhibiting the incorporation of toxic 5-FU metabolites. Its role in DNA synthesis is more indirect, serving to replenish the pyrimidine nucleotide pool that is depleted by 5-FU's inhibition of thymidylate synthase. While quantitative data on its effects in a non-toxic cellular environment are sparse, the established mechanisms and clinical efficacy in reversing fluoropyrimidine toxicity underscore its critical role in nucleic acid metabolism under cytotoxic stress. Further research utilizing modern techniques for measuring nascent RNA and DNA synthesis could provide a more detailed quantitative understanding of the standalone effects of this compound on these fundamental cellular processes.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Review of the fluoropyrimidine antidote this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.mdedge.com [cdn.mdedge.com]

- 5. Frontiers | Case report: this compound in the management of delayed onset 5-fluorouracil toxicity: A case report and review of literature [frontiersin.org]

- 6. This compound for severe 5-fluorouracil toxicity in a patient with thymidylate synthase gene variation: Potential pharmacogenomic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Uridine Triacetate's Impact on Mitochondrial Function and Bioenergetics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Uridine (B1682114) triacetate, a prodrug of the essential nucleoside uridine, is increasingly recognized for its role in cellular metabolism and energy homeostasis. While clinically approved for the emergency treatment of fluorouracil or capecitabine (B1668275) overdose and for hereditary orotic aciduria, its underlying mechanism extends to the core of cellular energy production: the mitochondria. This technical guide provides a comprehensive overview of the current understanding of how uridine triacetate, through its conversion to uridine, impacts mitochondrial function and bioenergetics. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of drug development, mitochondrial biology, and metabolic diseases.

Introduction: this compound and Its Bioactivation

This compound is an orally bioavailable, acetylated form of uridine.[1][2] This formulation enhances its absorption and systemic delivery, leading to a 4- to 6-fold greater plasma concentration of uridine compared to equimolar doses of uridine itself.[2] Once in circulation, esterases rapidly deacetylate this compound, releasing uridine into the bloodstream.[2] Uridine is a fundamental building block for RNA and is crucial for the synthesis of pyrimidine (B1678525) nucleotides, which are essential for a myriad of cellular processes, including DNA and RNA synthesis, glycogen (B147801) synthesis, and the formation of phospholipids (B1166683) for cell membranes.[3][4]

The primary focus of this guide is the downstream effects of uridine supplementation on mitochondrial function. Mitochondria, the powerhouses of the cell, are central to energy metabolism, and their dysfunction is implicated in a wide range of pathologies. Emerging evidence suggests that uridine plays a significant role in maintaining mitochondrial health and function.

Impact on Mitochondrial Bioenergetics: Quantitative Data

The administration of uridine has been shown to modulate several key parameters of mitochondrial bioenergetics. The following tables summarize the quantitative data from preclinical studies. It is important to note that these studies utilized uridine, the active metabolite of this compound.

Table 1: Effects of Uridine on Mitochondrial Respiration

| Parameter | Model | Treatment Group | Control Group | % Change | Reference |

| State 3 Respiration (nmol O₂/min/mg protein) | Hyperthyroid Rat Liver Mitochondria | 41.5 ± 0.8 | 41.3 ± 0.8 | +0.5% | [5] |

| Duchenne Muscular Dystrophy (mdx) Mouse Skeletal Muscle Mitochondria | 24.1 ± 1.9 | 24.1 ± 1.9 | 0% | [6] | |

| State 4 Respiration (nmol O₂/min/mg protein) | Hyperthyroid Rat Liver Mitochondria | 4.6 ± 0.2 | 4.5 ± 0.2 | +2.2% | [5] |

| Duchenne Muscular Dystrophy (mdx) Mouse Skeletal Muscle Mitochondria | 4.9 ± 0.5 | 5.9 ± 0.7 | -16.9% | [6] | |

| Respiratory Control Ratio (RCR) | Hyperthyroid Rat Liver Mitochondria | 9.1 ± 0.2 | 9.2 ± 0.2 | -1.1% | [5] |

| Duchenne Muscular Dystrophy (mdx) Mouse Skeletal Muscle Mitochondria | 5.1 ± 0.5 | 4.2 ± 0.3 | +21.4% | [6] | |

| ADP/O Ratio | Hyperthyroid Rat Liver Mitochondria | 2.9 ± 0.04 | 2.9 ± 0.04 | 0% | [5] |

| Duchenne Muscular Dystrophy (mdx) Mouse Skeletal Muscle Mitochondria | 2.7 ± 0.1 | 2.7 ± 0.1 | 0% | [6] |

Table 2: Effects of Uridine on Mitochondrial Reactive Oxygen Species (ROS) Production and Biogenesis Markers

| Parameter | Model | Treatment Group | Control Group | % Change | Reference |

| H₂O₂ Production (nmol/min/mg protein) | Hyperthyroid Rat Liver Mitochondria | 0.24 ± 0.01 | 0.32 ± 0.02 | -25% | [5] |

| Ppargc1a (PGC-1α) mRNA Expression (relative units) | Hyperthyroid Rat Liver Mitochondria | ~2.0 | ~1.0 | +100% | [5] |

| Diabetic Mouse Heart | Restored to control levels | Decreased vs. control | - | [7] | |

| Nrf1 mRNA Expression (relative units) | Hyperthyroid Rat Liver Mitochondria | ~2.0 | ~1.0 | +100% | [5] |

| Drp1 mRNA Expression (relative units) | Duchenne Muscular Dystrophy (mdx) Mouse Skeletal Muscle Mitochondria | Increased vs. mdx control | - | - | [6] |

| Parkin mRNA Expression (relative units) | Duchenne Muscular Dystrophy (mdx) Mouse Skeletal Muscle Mitochondria | Increased vs. mdx control | - | - | [6] |

| Pink1 mRNA Expression (relative units) | Diabetic Mouse Heart | Enhanced vs. diabetic control | - | - | [7] |

Signaling Pathways and Mechanisms of Action

Uridine's influence on mitochondrial function is mediated through several interconnected signaling pathways. A key mechanism involves the enhancement of mitochondrial biogenesis and quality control.

Uridine Metabolism and Entry into the Cell

Uridine is transported into cells via concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs).[3] Once inside, it can be phosphorylated to uridine monophosphate (UMP) and subsequently to uridine triphosphate (UTP), which is a key precursor for RNA synthesis and various metabolic pathways.

Enhancement of Mitochondrial Biogenesis

Uridine supplementation has been shown to upregulate key regulators of mitochondrial biogenesis, namely Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and Nuclear Respiratory Factor 1 (NRF1).[5] PGC-1α is a master regulator that, upon activation, co-activates NRF1, which in turn stimulates the expression of nuclear genes encoding mitochondrial proteins, including components of the electron transport chain (ETC) and factors required for mitochondrial DNA (mtDNA) replication and transcription. This leads to an increase in mitochondrial mass and an enhanced capacity for oxidative phosphorylation. The precise upstream signals linking uridine to PGC-1α activation are still under investigation but may involve cellular energy sensors like AMPK and sirtuins.[8][9]

Mitochondrial Quality Control

Uridine has also been implicated in mitochondrial quality control mechanisms, including mitophagy, the selective removal of damaged mitochondria. Studies have shown that uridine can increase the expression of Parkin and PINK1, two key proteins involved in initiating mitophagy.[6][7] The PINK1/Parkin pathway is activated in response to mitochondrial depolarization, leading to the ubiquitination of outer mitochondrial membrane proteins and subsequent engulfment of the damaged organelle by an autophagosome for degradation.[10] This process is crucial for maintaining a healthy mitochondrial population.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Isolation of Liver Mitochondria by Differential Centrifugation

This protocol is adapted from established methods for isolating functional mitochondria from rodent liver tissue.[1][3][10]

Materials:

-

Isolation Buffer I: 225 mM Mannitol, 75 mM Sucrose, 1 mM EGTA, 10 mM HEPES, pH 7.4. Keep on ice.

-

Isolation Buffer II: 225 mM Mannitol, 75 mM Sucrose, 10 mM HEPES, pH 7.4. Keep on ice.

-

Dounce homogenizer with loose (A) and tight (B) fitting pestles.

-

Refrigerated centrifuge.

-

Cheesecloth.

Procedure:

-

Euthanize the animal according to approved institutional protocols and quickly excise the liver.

-

Place the liver in a beaker containing ice-cold Isolation Buffer I and weigh it.

-

Mince the liver into small pieces using scissors.

-

Wash the minced tissue several times with Isolation Buffer I to remove excess blood.

-

Transfer the tissue to a Dounce homogenizer with five volumes of Isolation Buffer I.

-

Homogenize the tissue with 8-10 gentle strokes of the loose pestle (A), followed by 8-10 strokes of the tight pestle (B). Avoid generating foam.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully decant the supernatant through four layers of cheesecloth into a new pre-chilled centrifuge tube.

-

Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.

-

Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II or the desired experimental buffer.

-

Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).

Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)

This protocol outlines the use of a Seahorse XF Analyzer to measure mitochondrial respiration in isolated mitochondria or whole cells.[11][12]

Experimental Workflow:

Procedure (for adherent cells):

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

-

Uridine Treatment: The following day, replace the culture medium with fresh medium containing the desired concentration of uridine or vehicle control and incubate for the desired treatment period.

-

Assay Medium: Prior to the assay, replace the culture medium with pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Mito Stress Test: Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol. This involves sequential injections of:

-

Oligomycin: An ATP synthase inhibitor to measure ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent to measure maximal respiration.

-

Rotenone and Antimycin A: Complex I and III inhibitors, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Data Analysis: The Seahorse XF software calculates the Oxygen Consumption Rate (OCR) in real-time, allowing for the determination of basal respiration, ATP production, proton leak, maximal respiration, and spare respiratory capacity.

Mitochondrial Membrane Potential Assay (JC-1)

The JC-1 assay is a fluorescent method to assess mitochondrial membrane potential.[13][14]

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with uridine or vehicle control. Include a positive control for depolarization (e.g., FCCP).

-

JC-1 Staining: Remove the culture medium and incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.

-

Washing: Aspirate the staining solution and wash the cells with an appropriate buffer (e.g., PBS).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.

-

Healthy, polarized mitochondria: JC-1 forms aggregates that emit red fluorescence (excitation ~585 nm, emission ~590 nm).

-

Depolarized mitochondria: JC-1 remains as monomers in the cytoplasm and emits green fluorescence (excitation ~514 nm, emission ~529 nm).

-

-

Data Analysis: The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio signifies depolarization.

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol provides a general outline for measuring the mRNA expression of genes such as Ppargc1a and Nrf1.[5][15]

Procedure:

-

RNA Isolation: Isolate total RNA from cells or tissues using a commercially available kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcription kit.

-

qPCR: Perform qPCR using a real-time PCR system with SYBR Green or probe-based detection. Use primers specific for the target genes (Ppargc1a, Nrf1) and a reference gene (e.g., Gapdh, Actb).

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the treatment and control groups, normalized to the reference gene.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, by providing a systemic source of uridine, positively impacts mitochondrial function and bioenergetics. Its ability to enhance mitochondrial biogenesis, improve mitochondrial quality control, and reduce oxidative stress highlights its therapeutic potential beyond its current clinical indications.

Future research should focus on:

-

Directly assessing the effects of this compound on mitochondrial function in various cell and animal models.

-

Elucidating the precise signaling mechanisms by which uridine modulates the PGC-1α/NRF1 pathway.

-

Investigating the potential of this compound as a therapeutic agent for a broader range of mitochondrial-related diseases, including neurodegenerative disorders and chemotherapy-induced toxicities.

This in-depth technical guide serves as a foundation for furthering our understanding of the intricate relationship between uridine metabolism and mitochondrial health, paving the way for novel therapeutic strategies targeting cellular bioenergetics.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: An Antidote to Life-Threatening 5-Fluorouracil and Capecitabine Toxicity [theoncologynurse.com]

- 3. The Role of Uridine in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The Effect of Uridine on the State of Skeletal Muscles and the Functioning of Mitochondria in Duchenne Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Chronic Treatment with Uridine on Cardiac Mitochondrial Dysfunction in the C57BL/6 Mouse Model of High-Fat Diet–Streptozotocin-Induced Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Uridine alleviates high-carbohydrate diet-induced metabolic syndromes by activating sirt1/AMPK signaling pathway and promoting glycogen synthesis in Nile tilapia (Oreochromis niloticus) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of NAD+ and mitochondrial sirtuins in cardiac and renal diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitochondrial Quality Control Mediated by PINK1 and Parkin: Links to Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. abcam.com [abcam.com]

- 15. Effects of doxorubicin‐induced cardiotoxicity on cardiac mitochondrial dynamics and mitochondrial function: Insights for future interventions - PMC [pmc.ncbi.nlm.nih.gov]

Uridine Triacetate in Neurological Disorders: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the exploration of uridine (B1682114) triacetate and its active form, uridine, in preclinical models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Introduction

Uridine, a pyrimidine (B1678525) nucleoside, plays a crucial role in various physiological processes within the central nervous system. Its therapeutic potential in neurological disorders is an active area of research. Uridine triacetate, a prodrug of uridine, offers improved oral bioavailability, making it a viable candidate for clinical investigation.[1] This guide summarizes the foundational preclinical research that underpins the ongoing exploration of this compound as a potential therapeutic agent for a range of neurological conditions.

Pharmacokinetics and Bioavailability

This compound is an orally administered prodrug that is deacetylated by nonspecific esterases throughout the body to yield uridine.[1] This formulation provides a 4- to 6-fold greater systemic circulation of uridine compared to equimolar doses of uridine itself.[1] Following oral administration, maximum plasma concentrations of uridine are typically reached within 2 to 3 hours.[1] Uridine is capable of crossing the blood-brain barrier and is taken up by mammalian cells via specific nucleoside transporters.[1]

This compound in Alzheimer's Disease Models

The therapeutic potential of uridine in Alzheimer's disease models has been investigated using the uridine prodrug PN401. Studies in Tg2576 and TAPP mouse models, which genetically mimic aspects of Alzheimer's pathology, have shown promising results.

Quantitative Data

| Animal Model | Treatment | Key Findings | Reference |

| Tg2576 Mice | PN401 | Reduced impairments in contextual fear conditioning and novel object recognition. | [1] |

| TAPP Mice | PN401 | Reduced impairments in novel object recognition and social transmission of food preference; Improved motor behavior and reduced anxiety-like behavior; Reduced hippocampal tau phosphorylation and lipid peroxidation. | [1] |

Experimental Protocols

Animal Models:

-

Tg2576 Mice: These mice overexpress a mutant form of human amyloid precursor protein (APP) with the Swedish (K670N/M671L) mutation, leading to age-dependent accumulation of amyloid-β plaques and cognitive deficits.

-

TAPP Mice: These mice are a cross between Tg2576 mice and mice expressing the P301L mutation in the human tau gene, resulting in both amyloid plaques and neurofibrillary tangles.

Treatment Regimen:

-

Details on the specific dosage, formulation, and administration schedule for PN401 in these studies require further investigation of the primary literature.

Behavioral and Pathological Assessments:

-

Contextual Fear Conditioning: Assesses fear-associated learning and memory.

-

Novel Object Recognition: Evaluates recognition memory.

-

Social Transmission of Food Preference: Measures social learning and memory.

-

Immunohistochemistry: Used to quantify amyloid plaque area and tau phosphorylation in hippocampal tissue.

-

Lipid Peroxidation Assays: To measure oxidative stress.

References

Methodological & Application

Application Notes and Protocols for Uridine Triacetate Administration in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine (B1682114) triacetate, a prodrug of uridine, is a critical agent in preclinical and clinical research, primarily recognized for its role as a rescue agent for toxicities induced by fluoropyrimidine chemotherapy, such as 5-fluorouracil (B62378) (5-FU) and its oral prodrug capecitabine.[1][2] It is also the approved treatment for the rare genetic disorder, hereditary orotic aciduria.[3][4][5][6][7] Uridine triacetate's efficacy lies in its ability to provide exogenous uridine, which can bypass metabolic blocks and compete with toxic metabolites.[1][8][9] Its superior oral bioavailability compared to uridine makes it a valuable tool for in vivo studies.[1] These application notes provide detailed protocols for the administration of this compound in mouse models, focusing on its application in mitigating chemotherapy-induced toxicity.

Mechanism of Action